羟乙基二膦酸

描述

Hydroxyethylenediphosphonic acid (HEDP) is a colorless to pale yellow viscous liquid . It is a type of chelating agent that forms stable chelates and complexes with metal ions . It can form stable adducts with compounds containing active oxygen, keeping the active oxygen stable . It has good chlorine resistance . The industrial product is generally a colorless to pale yellow viscous transparent aqueous solution, containing 50% to 62% of HEDP .

Synthesis Analysis

HEDP can be synthesized by the reaction of phosphorus trichloride, ethylene glycol, and water . It can also be produced by the reaction of orthophosphoric acid, acetic anhydride, and acetyl chloride . Other methods include the reaction of hypophosphorous acid and acetic anhydride , or the reaction of orthophosphoric acid and acetic anhydride .

Molecular Structure Analysis

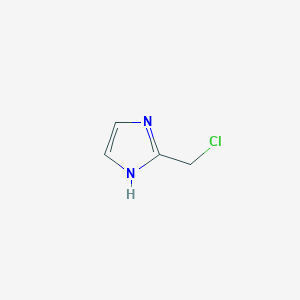

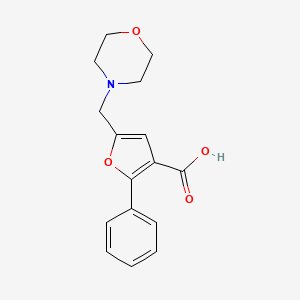

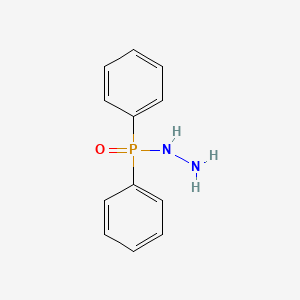

The molecular formula of HEDP is C2H8O7P2 . Its molecular weight is 206.03 g/mol . The InChI string representation of its structure is InChI=1S/C2H8O7P2/c3-2(11(7,8)9)1-10(4,5)6/h2-3H,1H2,(H2,4,5,6)(H2,7,8,9) .

Chemical Reactions Analysis

HEDP is known to react with metal ions to form stable chelates . It can also form stable adducts with compounds containing active oxygen . More detailed information about its chemical reactions would require specific experimental conditions or reactions to analyze.

Physical And Chemical Properties Analysis

HEDP is a colorless to pale yellow viscous liquid . It is soluble in water, methanol, and ethanol . It has a large dissociation constant in water and can form stable chelates and complexes with metal ions .

科学研究应用

膦酸在各个领域的应用

膦酸,包括HEDP,由于其与磷酸根部分子的结构类似性以及它们的配位或超分子性质,被用于各个领域的研究中。它们在药物和前药开发、骨靶向、超分子或杂化材料的设计、表面功能化、分析目的、医学成像和作为磷酸抗原中发现了生物活性特性。膦酸的合成,包括HEDP,对于化学、生物学和物理学中的许多研究项目至关重要,突出了该化合物的跨学科意义(Sevrain, Berchel, Couthon, & Jaffrès, 2017)。

在缓蚀中的作用

HEDP已被证明是阳极反应的有效抑制剂,特别是在供热水中碳钢的腐蚀中,显示出其在降低钢局部腐蚀敏感性方面的效用。该应用在热电工程中具有重要意义,展示了HEDP对工业维护和金属基础设施寿命的贡献(Balaban-Irmenin, Rubashov, & Fokina, 2006)。

对材料科学的影响

在材料科学中,HEDP因其对羟基磷灰石(HA)的结晶和性质的影响而被探索,羟基磷灰石是一种重要的生物材料。HEDP的存在可以影响HA的物理化学特性,从而控制其晶体结构和织构。该应用表明在制造具有改进性能的材料方面具有潜力,用于功能应用,包括骨科和牙科植入物(Kitikova, Ivanets, & Shashkova, 2020)。

对化学合成和纯化的贡献

此外,HEDP还参与化学合成和纯化过程,例如在羟基亚烷基二膦酸的硅烷化中。该程序增强了这些化合物的挥发性,使其成为深度纯化的有效方法。此类应用在化学和医学中至关重要,其中物质的纯度至关重要(Lebedev, Sheludyakov, Ustinova, & Lebedeva, 2012)。

作用机制

Target of Action

Hydroxyethylenediphosphonic acid (HEDP) is a synthetic diphosphonate compound that primarily targets T-lymphocytes . It has been observed to have a protective effect on these cells, maintaining their number and function .

Mode of Action

HEDP acts as a complexing agent . It interacts with its targets by forming stable complexes with metal ions, particularly calcium ions . This interaction prevents the germination of CaCO3 crystals, effectively inhibiting the formation of scale in hard water systems .

Biochemical Pathways

It is known that hedp can inhibit the formation of calcium carbonate (caco3) crystals, which are a major component of scale in hard water systems . This suggests that HEDP may interfere with the biochemical pathways involved in CaCO3 crystal formation and growth.

Pharmacokinetics

It is known that hedp is highly hydrophilic , which suggests that it may be readily absorbed and distributed in aqueous environments. Its strong complexing ability also suggests that it may bind to metal ions in the body, potentially affecting its distribution and elimination.

Result of Action

The primary result of HEDP’s action is the prevention of scale formation in hard water systems . By inhibiting the formation of CaCO3 crystals, HEDP helps to maintain the efficiency of these systems and prevent damage to equipment . In a biological context, HEDP has been observed to protect T-lymphocytes from damage .

Action Environment

The action of HEDP is influenced by environmental factors such as pH and temperature . For instance, HEDP is most effective at preventing crystal growth of calcium carbonate when the pH of the solution is adjusted from acidic to weakly alkaline . Additionally, the presence of other ions in the environment, such as chlorine, can affect the stability of HEDP .

安全和危害

According to the safety data sheet, HEDP may be corrosive to metals and cause serious eye damage . It is recommended to handle HEDP with appropriate personal protective equipment, including eye and face protection . In case of contact with skin or eyes, it is advised to rinse with water and seek medical attention .

未来方向

While specific future directions for HEDP are not mentioned in the search results, it is noted that HEDP is an important chelating agent . Its ability to form stable chelates with various metal ions suggests potential for further applications in areas such as water treatment, metal processing, and other industries where metal ion control is important .

属性

IUPAC Name |

(1-hydroxy-2-phosphonoethyl)phosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H8O7P2/c3-2(11(7,8)9)1-10(4,5)6/h2-3H,1H2,(H2,4,5,6)(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPTUPAVOBUEXMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(O)P(=O)(O)O)P(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H8O7P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6851-61-2 | |

| Record name | Phosphonic acid, (1-hydroxy-1,2-ethanediyl)bis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006851612 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,4,5,6-Tetrahydro-1,2-diaza-benzo[e]azulene](/img/structure/B1297400.png)

![1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B1297407.png)

![8-Methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B1297416.png)